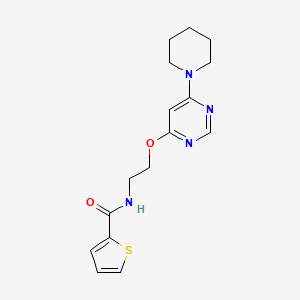

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide

Description

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a piperidin-1-yl group at the 6-position, connected via an ethoxyethyl linker to a thiophene-2-carboxamide moiety. This structure combines key pharmacophoric elements: the pyrimidine ring often contributes to binding interactions in enzymatic targets, while the piperidine group enhances lipophilicity and bioavailability. The thiophene carboxamide moiety is frequently associated with antibacterial and kinase inhibitory activities, as seen in structurally related compounds .

Properties

IUPAC Name |

N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c21-16(13-5-4-10-23-13)17-6-9-22-15-11-14(18-12-19-15)20-7-2-1-3-8-20/h4-5,10-12H,1-3,6-9H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMPUNXPHOCQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyrimidine and thiophene moieties. Common synthetic routes include:

Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

Pyrimidine Synthesis: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, β-keto ester, and urea.

Thiophene Synthesis: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-haloketones with thiourea.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, TEMPO, and copper(II) chloride.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Amines, alcohols, and halides.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its piperidine and thiophene moieties make it a versatile intermediate in organic synthesis.

Biology: The biological activity of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide has been explored in various studies. It has shown potential as an anti-inflammatory and anticancer agent.

Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It has demonstrated efficacy in preclinical models for treating conditions such as inflammation and cancer.

Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable component in drug discovery and development.

Mechanism of Action

The mechanism by which N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. The thiophene moiety can enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Molecular Targets and Pathways:

Enzymes: Inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Receptors: Binding to G-protein-coupled receptors (GPCRs), which play a role in various physiological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogues

Physicochemical Properties

Piperidine’s contribution to the target compound’s logP likely exceeds that of morpholine or thiomorpholine derivatives (e.g., 8j), favoring blood-brain barrier penetration. However, this may reduce aqueous solubility compared to polar substituents like benzo[d][1,3]dioxole in ’s compound .

Biological Activity

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a piperidine moiety, and a pyrimidine structure, which contribute to its unique biological profile. The presence of these heterocycles allows for diverse interactions with biological targets.

The biological activity of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain pathways involved in cell proliferation and inflammation, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that it exhibits significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

These results suggest that the compound can serve as a lead for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide has shown antifungal activity against strains such as Candida albicans. The antifungal efficacy was also assessed through MIC values:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus niger | 1.0 |

These findings indicate the potential application of this compound in treating fungal infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

- Study on Pyrimidine Derivatives : A study demonstrated that modifications in the piperidine ring significantly influenced the antimicrobial activity of related compounds. The introduction of electron-withdrawing groups enhanced the potency against Gram-positive bacteria .

- In Vivo Studies : Preclinical trials involving animal models have shown promising results in reducing infection rates when treated with N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide. These studies suggest that the compound could be effective in clinical settings .

Q & A

Q. How do hydrogen-bonding motifs in the crystal lattice affect bioavailability?

- Methodology : Analyze hydrogen-bond networks (e.g., N–H⋯N in ) using SC-XRD. Correlate with dissolution rates (USP apparatus II) and oral bioavailability in rodent models. Modify synthons (e.g., replace –NH with –CH₂–) to disrupt tight packing .

Target Identification and Validation

Q. What proteomics approaches identify off-target effects of this compound?

Q. How can computational modeling predict binding modes to unexplored targets (e.g., GPCRs)?

- Methodology : Perform homology modeling (e.g., MODELLER) for targets lacking crystal structures. Dock the compound into active sites (Glide SP/XP) and validate with molecular dynamics (MD) simulations (e.g., Desmond). Prioritize targets with high docking scores and favorable MM-GBSA energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.